molecular formula C12H10ClNO5 B1581194 N-(2-Chlorobenzyloxycarbonyloxy)succinimide CAS No. 65853-65-8

N-(2-Chlorobenzyloxycarbonyloxy)succinimide

Cat. No. B1581194
CAS RN: 65853-65-8
M. Wt: 283.66 g/mol
InChI Key: LVZHXYXNMHCBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” is a reagent used to introduce the 2-chlorobenzyloxycarbonyl, 2-CZ, group as N epsilon-side chain protection in lysine . The 2-CZ protecting group is about 50 times more stable to acid than the Z-protection .


Synthesis Analysis

“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” was found to be a highly effective capping agent for automated Solid Phase Peptide Synthesis (SPPS) . It is a solid which can be dissolved when required to limit possible degradation .


Molecular Structure Analysis

The empirical formula of “N-(2-Chlorobenzyloxycarbonyloxy)succinimide” is C12H10ClNO5 . Its molecular weight is 283.66 .


Chemical Reactions Analysis

The 2-CZ protecting group is split off by hydrogenolysis or with liquid HF or with HF in dimethyl sulfide .


Physical And Chemical Properties Analysis

“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” has a melting point of 102-105°C . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS) Terminating Agent

“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” is used as a terminating agent for solid-phase peptide synthesis (SPPS). It is particularly effective because:

This compound has been used in the synthesis of several peptides ranging from 12 to 101 residues in length, by both the Fmoc and Boc chemical strategies .

N epsilon-Side Chain Protection in Lysine

This compound is used to introduce the 2-chlorobenzyloxycarbonyl, 2-CZ, group as N epsilon-side chain protection in lysine. The 2-CZ protecting group is about 50 times more stable to acid than the Z-protection .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As a reagent, “N-(2-Chlorobenzyloxycarbonyloxy)succinimide” has potential applications in the field of peptide synthesis. Its stability and reactivity make it a promising candidate for future research and development .

properties

IUPAC Name

(2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZHXYXNMHCBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342308
Record name N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorobenzyloxycarbonyloxy)succinimide

CAS RN

65853-65-8
Record name N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 2
Reactant of Route 2
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 3
Reactant of Route 3
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 4
Reactant of Route 4
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 5
Reactant of Route 5
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 6
Reactant of Route 6
N-(2-Chlorobenzyloxycarbonyloxy)succinimide

Q & A

Q1: What is the primary function of N-(2-Chlorobenzyloxycarbonyloxy)succinimide in peptide synthesis?

A: N-(2-Chlorobenzyloxycarbonyloxy)succinimide acts as a capping agent during solid-phase peptide synthesis (SPPS) [, , ]. Its role is to terminate any unreacted amino groups on the growing peptide chain, preventing the formation of deletion sequences (peptides missing one or more amino acids).

Q2: How does N-(2-Chlorobenzyloxycarbonyloxy)succinimide improve the purity of synthesized peptides?

A: By capping unreacted amino groups, N-(2-Chlorobenzyloxycarbonyloxy)succinimide prevents the addition of subsequent amino acids to these truncated chains []. This leads to a more homogeneous product as it minimizes the formation of deletion peptides, which are difficult to separate from the target peptide using standard purification techniques.

Q3: Can you elaborate on the advantage of using single coupling with HBTU/HOBt activation in conjunction with N-(2-Chlorobenzyloxycarbonyloxy)succinimide?

A: HBTU/HOBt is a coupling reagent that facilitates the formation of peptide bonds between amino acids during SPPS []. Single coupling, as opposed to multiple couplings, reduces the chances of incomplete reactions. Combining this with N-(2-Chlorobenzyloxycarbonyloxy)succinimide as a capping agent creates a synergistic effect, ensuring that any unreacted amino groups after a single coupling step are capped, leading to higher purity levels in the final peptide product.

Q4: What types of peptides have been successfully synthesized using N-(2-Chlorobenzyloxycarbonyloxy)succinimide as a capping agent?

A: The research highlights the successful synthesis of Rat chaperonin 10 (Rat cpn10), a 101-residue protein, using this capping agent [, , ]. Additionally, the article mentions the synthesis of modified and wild-type prion protein (PrP) polypeptides, up to 112 residues long []. These examples demonstrate its effectiveness in synthesizing relatively large peptides.

Q5: Are there any alternatives to N-(2-Chlorobenzyloxycarbonyloxy)succinimide as a capping agent in peptide synthesis?

A5: While the articles focus specifically on N-(2-Chlorobenzyloxycarbonyloxy)succinimide, other capping agents are commonly used in SPPS. These include acetic anhydride and derivatives of it. The choice of capping agent often depends on the specific peptide being synthesized and the overall synthetic strategy.

Q6: Where can I find more information about the synthesis and characterization of N-(2-Chlorobenzyloxycarbonyloxy)succinimide?

A: One of the provided articles describes a method for synthesizing N-(2-Chlorobenzyloxycarbonyloxy)succinimide from 2-chlorobenzyl alcohol and bis(trichloromethyl) carbonate, with dichloroethane as the solvent []. The product was characterized using 1H NMR spectroscopy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.